molecular formula C8H6ClN3O2S B3379224 3-(1H-1,2,3-triazol-1-yl)benzene-1-sulfonyl chloride CAS No. 1532190-93-4

3-(1H-1,2,3-triazol-1-yl)benzene-1-sulfonyl chloride

Cat. No.: B3379224
CAS No.: 1532190-93-4
M. Wt: 243.67
InChI Key: IEJFTXPDHBCJNL-UHFFFAOYSA-N
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Description

3-(1H-1,2,3-Triazol-1-yl)benzene-1-sulfonyl chloride (CAS: 1532190-93-4) is a sulfonyl chloride derivative featuring a 1,2,3-triazole substituent at the 3-position of the benzene ring. Its molecular formula is C₈H₆ClN₃O₂S, with a molecular weight of 243.67 g/mol . The triazole moiety enhances its utility in medicinal chemistry, agrochemicals, and materials science due to its hydrogen-bonding capacity, aromatic stability, and adaptability in click chemistry reactions .

Properties

IUPAC Name

3-(triazol-1-yl)benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O2S/c9-15(13,14)8-3-1-2-7(6-8)12-5-4-10-11-12/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEJFTXPDHBCJNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)Cl)N2C=CN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions: 3-(1H-1,2,3-triazol-1-yl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Antibacterial and Antifungal Activity : The triazole moiety is known for its diverse pharmacological activities. Research indicates that compounds containing this functional group can exhibit significant antibacterial and antifungal properties. For instance, derivatives formed from 3-(1H-1,2,3-triazol-1-yl)benzene-1-sulfonyl chloride have shown promise as potential antibacterial agents due to the synergistic effects of the triazole and sulfonamide functionalities .
  • Enzyme Inhibitors : This compound is utilized in the development of enzyme inhibitors, particularly in targeting enzymes involved in bacterial resistance mechanisms. Studies have demonstrated that it can effectively inhibit specific enzymes, thereby enhancing the efficacy of existing antibiotics .

2. Chemical Synthesis

  • Building Block for Complex Molecules : this compound serves as a versatile building block in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution reactions allows for the formation of various sulfonamide derivatives .
  • Cycloaddition Reactions : The compound can participate in cycloaddition reactions due to the presence of the triazole ring. These reactions are crucial for creating complex heterocyclic structures used in drug development .

Case Studies

StudyFocusFindings
Antibacterial Activity Assessment Investigated the antibacterial properties of derivativesShowed significant activity against Gram-positive bacteria; potential lead compounds for antibiotic development.
Synthesis of Sulfonamide Derivatives Explored synthetic routes using this compoundDeveloped novel sulfonamides with enhanced biological activity compared to traditional sulfonamides .
Enzyme Inhibition Studies Evaluated inhibition of specific bacterial enzymesDemonstrated effective inhibition of β-lactamase enzymes; suggests potential for overcoming antibiotic resistance .

Industrial Applications

In addition to its research applications, this compound finds utility in industrial settings:

  • Production of Specialty Chemicals : The compound is used in manufacturing specialty chemicals and materials such as polymers and coatings due to its reactive nature .
  • Agrochemical Development : Its application extends to the agrochemical industry where it is employed in developing new pesticides and herbicides that leverage its biological activity.

Mechanism of Action

The mechanism of action of 3-(1H-1,2,3-triazol-1-yl)benzene-1-sulfonyl chloride involves its ability to form covalent bonds with nucleophilic sites on target molecules. The sulfonyl chloride group reacts with nucleophiles, such as amines or thiols, leading to the formation of stable sulfonamide or sulfonate linkages . This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Isomers: 4-(1H-1,2,3-Triazol-1-yl)benzene-1-sulfonyl Chloride

  • Structure : The triazole group is at the 4-position of the benzene ring.
  • Molecular Formula : C₈H₆ClN₃O₂S (identical to the 3-isomer).
  • Applications: Similar to the 3-isomer but may exhibit divergent biological activity due to altered spatial orientation in target binding .

Heterocyclic Variants

3-(1,3,4-Oxadiazol-2-yl)benzene-1-sulfonyl Chloride (CAS: 874881-02-4)
  • Structure : Replaces triazole with a 1,3,4-oxadiazole ring.
  • Molecular Formula : C₈H₅ClN₂O₃S; Molecular Weight : 244.65 g/mol .
  • Key Differences :
    • Electronic Effects : Oxadiazole is more electron-withdrawing than triazole, increasing the electrophilicity of the sulfonyl chloride group.
    • Applications : Oxadiazoles are prevalent in antimicrobial and herbicide development, suggesting utility in agrochemicals .
3-(1H-1,2,3,4-Tetrazol-5-yl)benzene-1-sulfonyl Chloride (CID: 20774804)
  • Structure : Tetrazole replaces triazole.
  • Molecular Formula : C₇H₅ClN₄O₂S; Molecular Weight : 244.65 g/mol .
  • Key Differences: Acidity: Tetrazole (pKa ~4.9) is significantly more acidic than triazole (pKa ~9.3), enabling ionization under physiological conditions and altering solubility.
3-(1-Methyl-1H-Tetrazol-5-yl)benzene-1-sulfonyl Chloride (CAS: 1099660-66-8)
  • Structure : Methylated tetrazole at the 5-position.
  • Molecular Formula : C₈H₇ClN₄O₂S; Molecular Weight : 270.68 g/mol .
  • Electronic Effects: The methyl group donates electrons slightly, countering the electron-withdrawing nature of the tetrazole .

Non-Heterocyclic Analog: 3-(Ethanesulfonyl)benzene-1-sulfonyl Chloride (CAS: 861080-52-6)

  • Structure : Ethanesulfonyl group replaces the heterocycle.
  • Molecular Formula : C₈H₈Cl₂O₄S₂; Molecular Weight : 303.19 g/mol .
  • Applications: Likely used in polymer chemistry or as a crosslinking agent due to its dual sulfonyl groups .

Physicochemical and Reactivity Comparison

Compound Substituent Molecular Weight (g/mol) Key Reactivity Features
3-(1H-1,2,3-Triazol-1-yl) isomer Triazole (3-position) 243.67 Moderate electrophilicity; click chemistry compatible
4-(1H-1,2,3-Triazol-1-yl) isomer Triazole (4-position) 243.67 Enhanced nucleophilic substitution due to para-substitution
3-(1,3,4-Oxadiazol-2-yl) derivative Oxadiazole 244.65 High electrophilicity; agrochemical applications
3-(1H-Tetrazol-5-yl) derivative Tetrazole 244.65 Acidic proton; cardiovascular drug potential
3-(Ethanesulfonyl) derivative Ethanesulfonyl 303.19 Dual electron-withdrawing groups; polymer applications

Biological Activity

3-(1H-1,2,3-triazol-1-yl)benzene-1-sulfonyl chloride is a compound characterized by a triazole ring attached to a benzene sulfonyl chloride moiety, with the molecular formula C8_{8}H6_{6}ClN3_{3}O2_{2}S. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

The compound features a sulfonyl chloride group that is highly reactive towards nucleophiles, which can lead to the formation of sulfonamide derivatives. Its triazole ring enhances its ability to form hydrogen bonds and engage in π-stacking interactions with biomolecules, potentially influencing its biological activity.

Antimicrobial Properties

Research indicates that compounds containing the triazole moiety exhibit significant antibacterial and antifungal activities. The sulfonamide derivatives formed from this compound may enhance these biological activities due to synergistic effects between the functional groups present in the molecule. Studies have shown that similar compounds have demonstrated efficacy against various Gram-positive and Gram-negative bacteria.

Anticancer Activity

The compound has also been evaluated for its anticancer properties . Recent studies have synthesized related triazole-linked compounds that display cytotoxic effects against different cancer cell lines. For instance, derivatives of benzene sulfonamide linked through triazole have shown promising results in inhibiting cell proliferation in vitro. The mechanism of action may involve the inhibition of specific enzymes or pathways critical for tumor growth.

Synthesis and Evaluation

A notable study synthesized 4-(1H-1,2,3-triazol-1-yl)benzene sulfonamide derivatives and evaluated their cytotoxicity against human cancer cell lines such as U251 (glioblastoma) and A431 (epidermoid carcinoma). Results indicated that certain derivatives exhibited IC50_{50} values lower than standard chemotherapeutics like doxorubicin, suggesting enhanced potency (Table 1).

Compound NameIC50_{50} (µg/mL)Cell Line Tested
4-(Triazole)-Benzene Sulfonamide1.61 ± 0.92U251
4-(Triazole)-Benzene Sulfonamide1.98 ± 1.22A431

The mechanism underlying the biological activity of this compound involves its ability to form covalent bonds with nucleophilic sites on target molecules. This reactivity can lead to the formation of stable sulfonamide linkages which may disrupt essential biological functions.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructural FeaturesUnique Biological Activity
4-(Triazole)-Benzene SulfonamideTriazole at position 4Enhanced antibacterial activity
5-(Phenyl)-4H-[1,2,4]triazoleDifferent triazole structureDistinct anticancer properties

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3-(1H-1,2,3-triazol-1-yl)benzene-1-sulfonyl chloride, and how do reaction conditions influence yield?

The compound is typically synthesized via a two-step approach:

  • Triazole Formation : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) introduces the 1,2,3-triazole moiety. For example, reacting an alkyne-functionalized benzene derivative with an azide under Cu(I) catalysis ensures regioselective 1,4-triazole formation .
  • Sulfonyl Chloride Introduction : Sulfonation of the benzene ring using chlorosulfonic acid, followed by purification via recrystallization (e.g., in dichloromethane/hexane) or column chromatography, yields the final product . Key factors affecting yield include solvent polarity (e.g., DMF vs. THF), temperature control (0–5°C during sulfonation), and catalyst loading (1–5 mol% Cu(I)).

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

  • ¹H/¹³C NMR : The triazole proton resonates at δ 7.8–8.2 ppm, while sulfonyl chloride groups influence aromatic proton splitting patterns.
  • FT-IR : Strong S=O stretches at 1360–1370 cm⁻¹ and 1170–1180 cm⁻¹ confirm the sulfonyl chloride group.
  • Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]⁺ at m/z 273.03) and fragmentation patterns .

Q. How does the sulfonyl chloride group participate in nucleophilic substitution reactions with biomolecules?

The sulfonyl chloride reacts with nucleophiles (e.g., amines, thiols) under mild conditions (pH 7–9, 0–25°C) to form stable sulfonamides or thioesters. This reactivity is exploited in proteomics to label proteins or modify peptide backbones .

Advanced Research Questions

Q. How can SHELXL refine crystallographic data for this compound, particularly addressing disorder in the triazole or sulfonyl chloride groups?

SHELXL handles disorder by partitioning anisotropic displacement parameters and refining occupancy factors. For the triazole ring, constraints (e.g., AFIX 66) stabilize planar geometry, while sulfonyl chloride oxygen atoms are modeled with distance restraints (DFIX) to mitigate thermal motion artifacts .

Q. What computational strategies predict the electronic properties of this compound and its interactions with biological targets?

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity, focusing on the sulfonyl chloride and triazole moieties.
  • Molecular Docking : Simulates binding to enzymes (e.g., carbonic anhydrase) by analyzing hydrogen bonds between the sulfonamide group and active-site zinc ions .

Q. How does the regioselectivity of triazole formation impact the compound’s bioactivity?

CuAAC produces 1,4-triazoles, whereas ruthenium catalysts yield 1,5-regioisomers. The 1,4-isomer’s planar geometry enhances π-stacking with aromatic residues in protein binding pockets, influencing inhibitory potency in enzyme assays .

Q. What are the primary degradation pathways of this compound, and how can stability be optimized during storage?

Hydrolysis of the sulfonyl chloride to sulfonic acid occurs in humid environments. Stability is maximized by storing the compound under anhydrous conditions (e.g., molecular sieves) at –20°C in amber vials .

Data Contradiction & Methodological Challenges

Q. Why do reported yields for this compound vary across studies, and how can protocols be standardized?

Discrepancies arise from differences in sulfonation duration (2–24 hours) and purification methods. Optimized protocols use stoichiometric chlorosulfonic acid (1.2 equiv) at 0°C for 6 hours, followed by flash chromatography (silica gel, ethyl acetate/hexane) .

Q. How can conflicting bioactivity data from triazole-containing sulfonamides be resolved?

Contradictions often stem from impurities in triazole precursors. Quality control via HPLC (≥95% purity) and orthogonal assays (e.g., SPR vs. enzymatic activity) clarifies structure-activity relationships .

Applications in Drug Discovery

Q. How is this compound utilized in click chemistry for synthesizing antiviral agents?

The triazole serves as a bioisostere for ester or amide groups, enhancing metabolic stability. For example, coupling with alkyne-functionalized nucleoside analogs via CuAAC generates prodrugs with improved bioavailability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(1H-1,2,3-triazol-1-yl)benzene-1-sulfonyl chloride
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3-(1H-1,2,3-triazol-1-yl)benzene-1-sulfonyl chloride

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